molecular formula C17H16FNO3S B406385 Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 304667-10-5

Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B406385
CAS No.: 304667-10-5
M. Wt: 333.4g/mol
InChI Key: ZDGCCMKTNSQVRL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.4g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H16FNO2S
  • Molecular Weight : 317.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and proliferation.
  • Receptor Modulation : It can bind to cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Potential intercalation into DNA could lead to alterations in gene expression and cellular responses.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A comparative study highlighted its efficacy against sensitive cancer cells similar to other fluorinated derivatives:

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (Lung)10Enzyme inhibition
DF 203 (Fluorinated Benzothiazole)MCF7 (Breast)8DNA adduct formation
5F 203 (Fluorinated Benzothiazole)OVCAR3 (Ovarian)12CYP1A1 induction

These results suggest that the compound may induce cell death through mechanisms such as metabolic activation leading to reactive species formation and subsequent macromolecule binding.

Case Studies

A notable study explored the effects of this compound on breast cancer cells. The findings revealed:

  • Increased Apoptosis : Treated cells showed elevated levels of apoptosis markers compared to untreated controls.
  • Cell Cycle Arrest : The compound induced G1 phase arrest in sensitive cell lines.

This aligns with the broader research on fluorinated compounds which often exhibit enhanced biological activity due to their unique chemical structures.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate:

  • Low acute toxicity in animal models.
  • No significant adverse effects observed at therapeutic doses.

Further studies are necessary to fully understand the long-term effects and safety profile of this compound.

Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-22-17(21)14-12-4-2-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGCCMKTNSQVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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